N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound that belongs to the family of benzooxazepines. The compound's intricate structure includes both an oxazepine and a dihydropyridine moiety, which impart distinct physicochemical properties. It's been of interest in medicinal chemistry for potential pharmaceutical applications due to its unique molecular architecture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically starts with the preparation of intermediate compounds. The process involves multiple steps:
Synthesis of the benzo[f][1,4]oxazepine core: : This is usually achieved through a cyclization reaction of an appropriate amide with a chloro-substituted benzene derivative under acidic or basic conditions.
Functionalization of the oxazepine ring: : Subsequent reactions introduce the dihydropyridine moiety through condensation reactions with pyridine derivatives, often using catalysts like Lewis acids.
Introduction of the carboxamide group: : This final step often involves the reaction of the intermediate with an amine or anhydride.
Industrial Production Methods
Industrial-scale production leverages optimized versions of these synthetic routes, focusing on efficiency, yield, and scalability. Techniques such as continuous flow chemistry and catalysis are often employed to enhance the reproducibility and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation at the dihydropyridine moiety to form pyridine derivatives.
Reduction: : The oxazepine ring can be reduced to a benzoxazine under certain conditions.
Substitution: : Various electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites in the molecule.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Reagents like sodium hydride (NaH) or alkyl halides under mild conditions.
Major Products Formed
Oxidized products: : Pyridine derivatives.
Reduced products: : Benzoxazines.
Substituted products: : Various derivatives depending on the substituent introduced.
Scientific Research Applications
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been extensively studied for its potential in several fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential effects on biological pathways and organisms.
Medicine: : Explored for its pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects involves:
Molecular targets: : It interacts with specific enzymes and receptors in biological systems, altering their activity.
Pathways involved: : It may inhibit or activate signaling pathways, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
When compared to other benzooxazepine and dihydropyridine derivatives, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
Benzo[f][1,4]oxazepines: : Share the oxazepine ring but lack the dihydropyridine moiety.
Dihydropyridines: : Known for their pharmacological activities but do not contain the benzooxazepine structure.
Overall, this compound is a fascinating compound with a range of applications and unique chemical properties, making it a significant subject of research in various scientific fields.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c18-13-2-3-14-12(7-13)9-21(16(23)10-25-14)6-5-19-17(24)11-1-4-15(22)20-8-11/h1-4,7-8H,5-6,9-10H2,(H,19,24)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYAHSHDPCPFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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